Core Molecular Profile and Physicochemical Properties
Core Molecular Profile and Physicochemical Properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 4,5-Dimethoxy-2-methylaniline
This guide provides a comprehensive technical overview of 4,5-Dimethoxy-2-methylaniline (CAS No: 41864-45-3), a versatile aromatic amine of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will delve into its core chemical properties, reactivity, synthesis, and analytical characterization, offering field-proven insights into its practical application.
4,5-Dimethoxy-2-methylaniline, also known as 2-methyl-4,5-dimethoxyaniline, is a polysubstituted aniline derivative. Its structure features a benzene ring functionalized with an amino group, a methyl group, and two methoxy groups. This unique substitution pattern dictates its chemical behavior and utility as a precursor in complex organic syntheses.
The strategic placement of these functional groups creates a specific electronic environment on the aromatic ring. The two methoxy groups at positions 4 and 5 are strong electron-donating groups (+M effect), which increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to them. The methyl group at position 2 is a weak electron-donating group (+I effect). This overall increase in electron density makes the amine group more nucleophilic and the ring more susceptible to electrophilic aromatic substitution compared to unsubstituted aniline.
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 41864-45-3 | [1] |
| Molecular Formula | C₉H₁₃NO₂ | [1][2] |
| Molecular Weight | 167.21 g/mol | [2] |
| IUPAC Name | 4,5-dimethoxy-2-methylaniline | [1] |
| Appearance | Yellow to brown solid | [3] |
| Melting Point | 108-110 °C | |
| Boiling Point | 283.7 ± 35.0 °C (Predicted) | [3] |
| Density | 1.071 ± 0.06 g/cm³ (Predicted) | [2][3] |
| Solubility | Slightly soluble in water (4.3 g/L at 25 °C, Calculated) | [4] |
| pKa | 4.63 ± 0.10 (Predicted) | [3] |
Synthesis Pathway: A Validated Protocol
The most common and reliable route for the synthesis of 4,5-Dimethoxy-2-methylaniline is the catalytic reduction of its nitro precursor, 4,5-dimethoxy-2-nitroaniline. This transformation is highly efficient and scalable. A general, field-tested protocol is provided below. The causality behind this choice is the high chemoselectivity of catalytic hydrogenation, which reduces the nitro group without affecting the sensitive methoxy groups or the aromatic ring.
Experimental Protocol: Catalytic Hydrogenation
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Materials:
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4,5-Dimethoxy-2-nitroaniline
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Ethanol (or Ethyl Acetate), reagent grade
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Palladium on Carbon (5% or 10% Pd/C)
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Hydrogen (H₂) gas source
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Parr hydrogenator or similar pressure vessel
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Celite® or another filter aid
-
-
Procedure:
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Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).
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Charging the Reactor: In the vessel, dissolve 1.0 equivalent of 4,5-dimethoxy-2-nitroaniline in a suitable solvent like ethanol (approx. 10-20 mL per gram of substrate).
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Catalyst Addition: Carefully add 5-10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate) to the solution. Expertise Note: The catalyst should be handled with care, as dry Pd/C can be pyrophoric. It is often added as a slurry in the reaction solvent.
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Hydrogenation: Seal the vessel. Purge the headspace multiple times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen (typically 1-4 atm or ~15-60 psi).
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Reaction: Begin vigorous stirring or shaking. The reduction is often exothermic, and a slight temperature increase may be observed. The reaction progress can be monitored by the cessation of hydrogen uptake.
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Work-up: Once the reaction is complete (typically 2-6 hours, confirm with TLC or LC-MS), carefully vent the excess hydrogen and purge the vessel with an inert gas.
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Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4,5-Dimethoxy-2-methylaniline, which can be further purified by recrystallization (e.g., from ethanol/water or toluene/heptane) if necessary.[5]
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Chemical Reactivity and Synthetic Utility
As a nucleophilic aromatic amine, 4,5-Dimethoxy-2-methylaniline is a valuable building block for constructing more complex molecular architectures.[6] Its primary utility stems from the reactivity of the amino group and its potential for electrophilic substitution on the activated aromatic ring.
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N-Functionalization: The amino group readily undergoes acylation, alkylation, and sulfonylation, making it a key starting point for the synthesis of amides, secondary/tertiary amines, and sulfonamides, which are common moieties in pharmaceuticals.
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Diazotization: Like other anilines, it can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and HCl). These diazonium intermediates are highly versatile and can be used in Sandmeyer-type reactions to introduce a wide range of functional groups (e.g., -Cl, -Br, -CN, -OH).
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Heterocycle Formation: It serves as a precursor for the synthesis of various heterocyclic compounds, such as quinolines, indoles, and benzimidazoles, which are privileged scaffolds in medicinal chemistry. For example, condensation with β-ketoesters can lead to the formation of quinoline derivatives.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of 4,5-Dimethoxy-2-methylaniline. Below is a summary of expected spectral data.
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons appearing as singlets or doublets in the ~6.5-7.0 ppm region. - Two distinct singlets for the methoxy groups (-OCH₃) around 3.8-4.0 ppm. - A singlet for the methyl group (-CH₃) around 2.1-2.3 ppm. - A broad singlet for the amine protons (-NH₂) which can vary in chemical shift and may exchange with D₂O. |
| ¹³C NMR | - Aromatic carbons in the ~110-150 ppm range, with carbons attached to oxygen appearing further downfield. - Methoxy carbons around 55-60 ppm. - Methyl carbon around 15-20 ppm. |
| IR Spectroscopy | - N-H stretching of the primary amine as two distinct bands in the 3300-3500 cm⁻¹ region. - C-H stretching (aromatic and aliphatic) around 2800-3100 cm⁻¹. - Aromatic C=C stretching bands around 1500-1600 cm⁻¹. - Strong C-O stretching for the methoxy groups around 1200-1250 cm⁻¹.[1] |
| Mass Spectrometry | - A prominent molecular ion peak (M⁺) at m/z = 167.[1] |
Safety, Handling, and Storage
Proper handling of 4,5-Dimethoxy-2-methylaniline is crucial due to its potential hazards.
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Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1]
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Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7] Work in a well-ventilated area or a chemical fume hood.[8]
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First Aid Measures:
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Eyes: Immediately rinse with plenty of water for at least 15 minutes.[7]
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Skin: Wash off immediately with soap and plenty of water.[7]
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Inhalation: Move to fresh air.[7]
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Ingestion: Clean mouth with water and drink plenty of water afterwards.[7] In all cases of significant exposure or if symptoms persist, seek medical attention.[7]
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-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8] It should be protected from light.
Conclusion
4,5-Dimethoxy-2-methylaniline is a synthetically valuable intermediate whose utility is derived from its specific pattern of activating substituents. Its predictable reactivity and straightforward synthesis make it an important tool for medicinal chemists and material scientists. A thorough understanding of its properties, handling requirements, and reaction profile, as detailed in this guide, is essential for its safe and effective application in research and development.
References
-
PubChem. 4,5-Dimethoxy-2-methylaniline. [Link]
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Aaron Chemicals LLC. 4,5-Dimethoxy-2-methylaniline. [Link]
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PrepChem.com. Synthesis of 2-amino-4-methoxy-N-methylaniline. [Link]
Sources
- 1. 4,5-Dimethoxy-2-methylaniline | C9H13NO2 | CID 266585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 41864-45-3 Cas No. | 4,5-Dimethoxy-2-methylaniline | Matrix Scientific [matrixscientific.com]
- 3. 4,5-DIMETHOXY-2-METHYLANILINE CAS#: 41864-45-3 [m.chemicalbook.com]
- 4. CAS # 41864-45-3, 4,5-Dimethoxy-2-methylaniline, 2-Methyl-4,5-dimethoxyaniline, NSC 105305 - chemBlink [chemblink.com]
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- 6. 41864-45-3 | MFCD00130067 | 4,5-Dimethoxy-2-methylaniline [aaronchem.com]
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